molecular formula C10H10N2O2S B12993432 Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12993432
M. Wt: 222.27 g/mol
InChI Key: BFRQCIMISSDBIR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group at the 3-position, a methyl group at the 4-position, and a carboxylate ester at the 2-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine

Uniqueness

Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups at the 3- and 4-positions, respectively, contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-4-12-9-6(5)7(11)8(15-9)10(13)14-2/h3-4H,11H2,1-2H3

InChI Key

BFRQCIMISSDBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)OC)N

Origin of Product

United States

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